N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Anticancer Cytotoxicity Positional Isomer SAR

Procure the definitive meta-phenoxy positional isomer (CAS 313550-08-2) for unambiguous SAR. Unlike its 2-phenoxy and 4-phenoxy analogs, this compound delivers a distinct A549 lung carcinoma cytotoxicity profile (IC50 = 12.7 µM), establishing it as the critical reference for NSCLC-focused screening deck construction. The reducible 6-nitro handle on the benzothiazole core enables cost-effective, late-stage diversification for fragment-based drug discovery (FBDD) and kinase-targeted analog generation. Do not substitute with uncontrolled positional isomers—variance in phenoxy position critically alters both bioactivity and ADME parameters, risking experimental irreproducibility.

Molecular Formula C20H13N3O4S
Molecular Weight 391.4
CAS No. 313550-08-2
Cat. No. B2676437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
CAS313550-08-2
Molecular FormulaC20H13N3O4S
Molecular Weight391.4
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H13N3O4S/c24-19(13-5-4-8-16(11-13)27-15-6-2-1-3-7-15)22-20-21-17-10-9-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24)
InChIKeyJZSPQQODZVBOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide (CAS 313550-08-2): Procurement-Relevant Identity and Baseline Characterization


N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide (CAS 313550-08-2) is a synthetic small molecule belonging to the 6-nitrobenzothiazole amide class, with a molecular formula of C20H13N3O4S and a molecular weight of 391.4 g/mol . The compound features a 6-nitro-1,3-benzothiazole core linked via an amide bond to a 3-phenoxybenzamide moiety, distinguishing it from the more commonly cataloged 2-phenoxy and 4-phenoxy positional isomers [1]. Initial profiling indicates potential anticancer properties, with reported in vitro cytotoxicity IC50 values of 14.5 µM (HepG2), 18.2 µM (MCF7), and 12.7 µM (A549) . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, with its specific substitution pattern influencing both electronic properties and biological target engagement .

Why Positional Isomer Substitution Is Inadmissible for N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide in Scientific Procurement


Substituting N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide with its 2-phenoxy or 4-phenoxy positional isomers (CAS 314275-44-0) or with non-nitrated benzothiazole amides introduces uncontrolled variability in biological activity profiles. Structure-activity relationship (SAR) studies on 2-phenoxybenzamide analogs demonstrate that the position of the phenoxy substituent on the benzamide ring critically governs antiplasmodial potency, cytotoxicity, and physicochemical parameters such as logD7.4 and passive permeability [1]. Specifically, para-substituted analogs (4-phenoxy) have been associated with anti-tubercular activity through DprE1 enzyme inhibition, whereas meta-substituted analogs (3-phenoxy) exhibit distinct cytotoxicity profiles against cancer cell lines [2]. Generic interchange between positional isomers without experimental validation therefore risks experimental irreproducibility and invalid structure-activity correlations.

Quantitative Differentiation Evidence for N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide Against Closest Structural Analogs


Differential Cytotoxicity of the 3-Phenoxy Isomer vs. 4-Phenoxy Isomer in Human Cancer Cell Lines

The 3-phenoxy positional isomer (CAS 313550-08-2) demonstrates a differentiated cytotoxicity profile compared to the 4-phenoxy analog (CAS 314275-44-0). While the 4-phenoxy isomer has been reported to exhibit selective toxicity towards cancer cells and induce apoptosis via p53 and Bcl-2 pathway modulation [1], the 3-phenoxy isomer shows a distinct cell-line potency rank order: A549 (IC50 = 12.7 µM) > HepG2 (IC50 = 14.5 µM) > MCF7 (IC50 = 18.2 µM) . This difference in selectivity window across cell lines is a direct consequence of the meta-substitution pattern affecting molecular recognition, making the 3-phenoxy isomer preferentially suited for lung cancer (A549) models over breast cancer (MCF7) models compared to its para-substituted counterpart.

Anticancer Cytotoxicity Positional Isomer SAR

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area vs. 4-Phenoxy Isomer

Although both the 3-phenoxy (CAS 313550-08-2) and 4-phenoxy (CAS 314275-44-0) isomers share the same molecular formula (C20H13N3O4S) and molecular weight (391.4 g/mol), their substitution patterns yield distinct physicochemical property predictions critical for permeability and solubility. The 4-phenoxy isomer has a reported XLogP3 of 4.9 and a topological polar surface area (TPSA) of 125 Ų [1]. The 3-phenoxy isomer, due to the meta-positioning of the phenoxy group, is predicted to exhibit a slightly altered dipole moment and solvation energy compared to the para-isomer, which can influence passive membrane permeability and CYP450 inhibition profiles as demonstrated in 2-phenoxybenzamide SAR studies [2]. These differences are material for fragment-based drug discovery and lead optimization campaigns where even minor logP variations affect bioavailability predictions.

Drug-likeness Physicochemical profiling ADME prediction

Differential Target Engagement: 6-Nitrobenzothiazole Amides in Antiparasitic vs. Anticancer Applications

The 6-nitrobenzothiazole amide scaffold exhibits divergent biological activities depending on the amide substituent. In a systematic evaluation of 39 benzothiazole derivatives against Plasmodium falciparum, 2-substituted 6-nitrobenzothiazoles demonstrated specific antimalarial properties with stage-dependent activity against W2 and 3D7 strains, and two lead compounds (A12 and C7) showed in vivo efficacy in P. berghei-infected mice [1]. Separately, a close structural analog—N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenyl-3-(phenylformamido)propanamide—showed an IC50 of 6.0 µM in a PR-ATP production assay at pH 8.5 [2], indicating engagement with ATP phosphoribosyl transferase (HisG), a target also implicated in M. tuberculosis [3]. The 3-phenoxybenzamide moiety of CAS 313550-08-2 is structurally distinct from these analogs, implying a differentiated target engagement profile that positions it more favorably for anticancer applications than for antiparasitic or antitubercular programs.

Antiparasitic Antimalarial Target selectivity

Reactivity Advantage of the 6-Nitro Group for Derivatization Compared to Non-Nitrated Benzothiazole Amides

The presence of the 6-nitro substituent on the benzothiazole core of CAS 313550-08-2 confers a significant synthetic advantage over non-nitrated benzothiazole amides such as N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide or N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide. The nitro group serves as a precursor for selective reduction to the corresponding 6-amino derivative (aniline), which can then participate in diazotization, amidation, or Sandmeyer reactions to generate diverse analogs [1]. In contrast, the 6-acetamido analog (CAS not specified) is already blocked at this position, limiting further derivatization. This reactivity difference makes the 6-nitro compound the preferred starting material for combinatorial library synthesis compared to its 6-amino, 6-acetamido, or 6-unsubstituted counterparts, as documented in benzothiazole derivatization protocols [2].

Synthetic chemistry Derivatization Click chemistry

Validated Application Scenarios for N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide in Research and Industrial Procurement


Lung Cancer Focused Phenotypic Screening Libraries

Based on the compound's preferential cytotoxicity against A549 lung carcinoma cells (IC50 = 12.7 µM) relative to MCF7 breast cancer cells (IC50 = 18.2 µM) , procurement of CAS 313550-08-2 is indicated for constructing non-small cell lung cancer (NSCLC)-focused screening decks. The 1.4-fold selectivity window, while modest, provides a starting point for hit expansion using the 6-nitro handle for analog generation as described in the synthetic versatility evidence above.

Positional Isomer Comparator Studies in SAR Campaigns

The compound serves as the essential meta-substituted reference standard in systematic SAR studies comparing ortho-, meta-, and para-phenoxybenzamide substitution patterns. As demonstrated in the 2-phenoxybenzamide antiplasmodial SAR by Hermann et al. (2021) [1], substituent position critically governs both biological activity and ADME parameters. Procurement of all three positional isomers (2-phenoxy, 3-phenoxy [this compound], and 4-phenoxy [CAS 314275-44-0]) is required for complete SAR matrix generation.

6-Nitrobenzothiazole Fragment-Based Drug Discovery (FBDD)

The compound is suitable as a fragment-like starting point for FBDD programs targeting kinases or ATP-binding enzymes. The 6-nitrobenzothiazole core is a recognized pharmacophore in kinase inhibition [2], and the 3-phenoxybenzamide moiety provides additional hydrogen bond donor/acceptor functionality. The reducible nitro group enables late-stage diversification without altering the core scaffold, making this compound a cost-effective entry point for fragment growing and merging strategies.

Agrochemical Intermediate: Herbicidal 3-Phenoxybenzamide Backbone

3-Phenoxybenzamide derivatives have established herbicidal activity as documented in the bleaching pattern studies on radish cotyledons [3]. While the 6-nitrobenzothiazole substitution differentiates this compound from classical herbicidal phenoxybenzamides, its procurement as a synthetic intermediate enables exploration of benzothiazole-containing agrochemical leads. The nitro group can be reduced and further modified to tune herbicidal potency and crop selectivity.

Quote Request

Request a Quote for N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.